Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate
Description
Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate is a heterocyclic organic compound featuring an oxazole ring substituted at the 5-position with a 2,4,5-trimethylphenyl group and at the 2-position with an ethyl carboxylate ester. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. Its lipophilic 2,4,5-trimethylphenyl substituent enhances hydrophobicity, which may influence bioavailability and binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 5-(2,4,5-trimethylphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-5-18-15(17)14-16-8-13(19-14)12-7-10(3)9(2)6-11(12)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBNGVSENSUJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=C(C=C(C(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Haloketones with Amides
One classical approach involves the reaction of an α-haloketone derivative of the 2,4,5-trimethylacetophenone with an appropriate amide or its derivative to form the oxazole ring. The ethyl ester group can be introduced either before or after ring formation by using ethyl oxazole-2-carboxylate intermediates.
Reaction of ethyl oxazole-5-carboxylate with 2,4,5-trimethylphenyl derivatives under lithium hexamethyldisilazane (LiHMDS) base conditions at low temperatures (-60 to -78 °C) followed by halogenation (e.g., bromination) has been documented to yield substituted oxazole esters.
For example, LiHMDS (1M solution) added dropwise to ethyl oxazole-5-carboxylate in tetrahydrofuran (THF) at -78 °C, followed by addition of bromine or iodine reagents, results in halogenated oxazole esters that can be further functionalized to introduce the 2,4,5-trimethylphenyl substituent via cross-coupling reactions.
Amidoxime and Carboxylic Acid Derivative Cyclization
Another synthetic method involves the cyclization of amidoximes with carboxylic acid derivatives such as esters or acid chlorides. This method is widely used for synthesizing 1,2,4-oxadiazole derivatives but is adaptable for oxazole analogs with appropriate modifications.
Amidoximes react with ethyl esters or activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) under catalytic conditions (e.g., pyridine or TBAF catalysts) to form oxazole rings through heterocyclization.
Coupling reagents such as EDC, DCC, or CDI can be employed to activate the carboxylic acid moiety, facilitating ring closure under milder conditions and improving yields.
Detailed Experimental Procedures and Data
| Preparation Step | Reagents & Conditions | Yield (%) | Notes & Observations | Reference |
|---|---|---|---|---|
| Lithium Hexamethyldisilazane (LiHMDS) mediated halogenation | Ethyl oxazole-5-carboxylate (0.28 g, 2 mmol) in THF/DMF (2/2 mL), Br2 (0.13 mL, 1.3 eq), LiHMDS (1.3 eq), stirred at -60 °C for 4 h | 30% | Reaction mixture extracted with ethyl acetate and water, purified by flash chromatography to yield 4-bromo ethyl oxazole-5-carboxylate as yellow oil | |
| Halogenation at -78 °C with LiHMDS and Br2 | Ethyl oxazole-5-carboxylate (100 g, 0.71 mol) in THF/DMPU (1:1), LiHMDS (1M, 1.3 eq) added dropwise at -78 °C, stirred 1.5 h, Br2 (1.5 eq) added dropwise, stirred 0.5 h | 11% | Product purified by MPLC, yellow oil obtained; low yield attributed to harsh conditions and side reactions | |
| Iodination with ZnCl2 and I2 | Ethyl oxazole-5-carboxylate (10 mmol) in THF, LiHMDS (1M, 1.5 eq) at -78 °C, ZnCl2 (0.7M, 1.6 eq) added, warmed to RT, I2 (2 eq) added dropwise at -78 °C, stirred 1 h RT | 82% | High yield; product purified by flash chromatography; indicates ZnCl2 catalysis improves halogenation efficiency | |
| Cyclization via amidoxime and ester | Amidoxime and ethyl ester of carboxylic acid, catalyst TBAF or pyridine, solvent THF, RT, reaction time 1–72 h | Variable (5%-98%) | Method allows mild conditions, but yields depend on substituents and catalyst used; purification can be challenging |
Analysis of Preparation Methods
Base-Mediated Halogenation and Subsequent Functionalization: The use of strong bases like LiHMDS at low temperatures enables deprotonation at the oxazole ring, facilitating halogenation at specific positions. This method, combined with halogen electrophiles (Br2, I2), allows introduction of reactive halogen atoms for further substitution.
Catalyst and Solvent Effects: Addition of Lewis acids such as ZnCl2 significantly improves halogenation yields, likely by stabilizing intermediates. Solvent mixtures like THF/DMF or THF/DMPU provide suitable polarity and solvation for these reactions.
Amidoxime Cyclization: This approach is valuable for constructing oxazole or oxadiazole rings under milder conditions. However, it often requires careful optimization of catalysts and reaction times to maximize yields and minimize by-products.
Purification Challenges: Flash chromatography using ethyl acetate/hexane or diethyl ether/pentane mixtures is commonly employed to isolate pure products. The presence of side products and isomers necessitates careful chromatographic separation.
Summary Table of Preparation Routes
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| LiHMDS-mediated halogenation | LiHMDS, Br2 or I2, THF, low temp (-78 to -60 °C) | Low temperature, inert atmosphere | 11% - 82% | High regioselectivity; allows further functionalization | Requires cryogenic conditions; moderate to low yields without catalysts |
| ZnCl2 catalyzed halogenation | LiHMDS, ZnCl2, I2, THF | Low temp to RT | Up to 82% | Improved yields; milder conditions | Additional catalyst required; sensitive to moisture |
| Amidoxime and ester cyclization | Amidoximes, ethyl esters, TBAF or pyridine catalyst | Room temperature, 1–72 h | 5% - 98% | Mild conditions; versatile for various substituents | Variable yields; purification complexity |
| Classical α-haloketone cyclization | α-Haloketones, amides | Reflux or solvent-free melting | Low to moderate | Straightforward; established method | Long reaction times; low yields; by-products |
Research Findings and Recommendations
The highest yields for halogenated oxazole esters are achieved using ZnCl2 catalysis combined with LiHMDS and iodine at low temperature, indicating the importance of Lewis acid catalysis in these transformations.
Amidoxime cyclization methods provide a mild alternative for oxazole ring formation but require optimization for each substrate to achieve high yields.
The choice of halogen (Br vs. I) affects reactivity and yield, with iodination generally providing higher yields under similar conditions.
Purification remains a critical step due to the formation of side products and requires chromatographic techniques tailored to the product polarity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural analogs and their substituents:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The 2,4,5-trimethylphenyl group in the target compound provides strong electron-donating effects via methyl groups, enhancing the electron density of the oxazole ring. In contrast, the 2,4-difluorophenyl analog features electron-withdrawing fluorine atoms, which polarize the aromatic system and may reduce nucleophilicity at the oxazole ring.
- The p-tolyl analog , with a single methyl group, offers reduced bulk and improved conformational flexibility.
Physicochemical Properties
- Lipophilicity: The trimethylphenyl substituent increases logP (octanol-water partition coefficient) compared to analogs with fewer methyl groups or polar substituents (e.g., fluorine). This enhances membrane permeability but may reduce aqueous solubility.
- Thermal Stability : Electron-withdrawing groups (e.g., trifluoromethyl in ) improve thermal stability, whereas electron-donating methyl groups may lower decomposition temperatures.
Research Findings and Trends
Recent studies highlight the following trends:
- Structure-Activity Relationships (SAR) : In enzyme inhibition assays, trimethylphenyl derivatives exhibit stronger hydrophobic interactions with protein pockets than p-tolyl analogs . Fluorinated variants show enhanced binding to polar active sites (e.g., kinases).
- Material Science : Trifluoromethyl-substituted oxazoles are leveraged in optoelectronic materials for their electron-deficient character, whereas methyl-rich analogs are less explored in this domain.
Biological Activity
Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the oxazole family of heterocyclic compounds. The oxazole ring is a five-membered aromatic structure containing nitrogen and oxygen, which contributes to the compound's unique properties. The presence of the 2,4,5-trimethylphenyl group enhances its lipophilicity and potentially its biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxazole derivatives. This compound has shown promising results against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound may also inhibit key signaling pathways involved in tumor growth .
2. Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2:
- In Vivo Studies : Animal models have shown reduced inflammation markers after administration of the compound, suggesting its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains.
- Testing Against Pathogens : Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Table 1: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate?
Answer: The synthesis typically involves multi-step organic reactions. A common approach is the condensation of substituted phenyl precursors with oxazole-forming reagents. For example, oxazole rings can be constructed via cyclization reactions using α-halo ketones or via the Hantzsch thiazole synthesis modified for oxazoles. Key steps include protecting functional groups (e.g., carboxylates) and optimizing reaction conditions (e.g., temperature, catalyst) to improve yield. Characterization intermediates using NMR and mass spectrometry is critical to validate synthetic progress .
Basic: What analytical techniques are essential for characterizing this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity, particularly to resolve aromatic protons and substituent positions. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity .
Advanced: How can discrepancies in spectroscopic data be resolved during structural elucidation?
Answer: Contradictions between NMR/IR data and expected structures often arise from conformational flexibility, impurities, or crystallographic disorder. To resolve this:
- Cross-validate with X-ray crystallography for unambiguous bond-length and angle determination .
- Perform computational modeling (e.g., Density Functional Theory, DFT) to simulate NMR chemical shifts and compare with experimental data .
- Use 2D NMR techniques (COSY, HSQC) to assign overlapping proton signals .
Advanced: What computational strategies are used to study the electronic properties or reactivity of this compound?
Answer: Density Functional Theory (DFT) calculations predict molecular orbitals, electrostatic potentials, and reaction pathways. For example:
- Optimize the geometry of the oxazole core and analyze frontier orbitals (HOMO-LUMO) to assess nucleophilic/electrophilic sites .
- Molecular docking simulations evaluate potential biological interactions (e.g., enzyme binding) by modeling the compound’s 3D structure against protein targets .
Advanced: How are reaction mechanisms for oxazole ring formation validated experimentally?
Answer: Mechanistic studies often employ isotopic labeling (e.g., ¹³C or ²H) to track atom migration during cyclization. Kinetic experiments (varying temperature, concentration) identify rate-determining steps. Trapping reactive intermediates (e.g., using quenching agents) and analyzing them via LC-MS provides direct evidence of proposed pathways. For example, proposes a hemiaminal intermediate in oxazole synthesis, supported by X-ray data .
Basic: How is purity assessed, and what steps mitigate byproduct formation?
Answer: Purity is quantified via HPLC (using UV/Vis or MS detection) or elemental analysis. Byproducts are minimized by:
- Optimizing stoichiometry (e.g., excess reagents for sluggish reactions).
- Employing inert atmospheres (N₂/Ar) to prevent oxidation.
- Using recrystallization or column chromatography to isolate the target compound .
Advanced: What strategies address low yields in multi-step syntheses of this compound?
Answer: Low yields often stem from side reactions (e.g., over-alkylation). Solutions include:
- Introducing protecting groups (e.g., tert-butyldimethylsilyl) for sensitive functional groups .
- Screening catalysts (e.g., palladium for cross-couplings) to enhance selectivity.
- Employing flow chemistry to improve heat/mass transfer in exothermic steps .
Advanced: How does steric hindrance from the 2,4,5-trimethylphenyl group influence reactivity?
Answer: The bulky substituent reduces electrophilic substitution at the oxazole’s 4- and 5-positions due to steric shielding. Computational studies (e.g., Mulliken charge analysis) reveal electron density redistribution, favoring reactions at the ester group. X-ray crystallography shows how steric effects dictate crystal packing and solubility .
Basic: What safety protocols are critical when handling this compound?
Answer: Follow standard lab safety:
- Use fume hoods to avoid inhalation of fine particles.
- Wear nitrile gloves and goggles to prevent skin/eye contact.
- Store in airtight containers away from oxidizers and moisture .
Advanced: How are catalytic systems optimized for functionalizing the oxazole ring?
Answer: Catalyst screening (e.g., Pd/C for hydrogenation or Lewis acids for electrophilic substitutions) is guided by:
- Kinetic studies to determine turnover frequencies.
- Spectroscopic monitoring (e.g., in situ IR) of intermediate species.
- Computational modeling to predict transition-state geometries and activation energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
